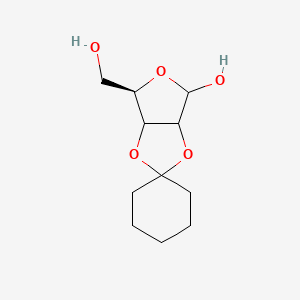

2,3-O-Cyclohexylidene-beta-D-ribofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDAIDRGKDVDCA-QVNBGCGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(OC(C3O2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747399 | |

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177414-91-4 | |

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 O Cyclohexylidene Beta D Ribofuranose

Direct Acetalization of D-Ribose

The most straightforward approach to 2,3-O-cyclohexylidene-beta-D-ribofuranose involves the direct reaction of D-ribose with cyclohexanone (B45756). This method is predicated on the principles of acetal (B89532) formation, where a diol reacts with a ketone or aldehyde in the presence of an acid catalyst.

Acid-Catalyzed Condensation with Cyclohexanone

The condensation of D-ribose with cyclohexanone is typically facilitated by an acid catalyst. Various acids have been employed for similar acetalization reactions, with the choice of catalyst being crucial for both reaction efficiency and selectivity. researchgate.net The reaction proceeds by protonation of the cyclohexanone carbonyl group, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of D-ribose. The inherent cis-diol at the C2 and C3 positions of the ribofuranose form of D-ribose favors the formation of a five-membered cyclohexylidene ring. While direct studies focusing solely on cyclohexanone are specific, the principles are well-established from acetonation reactions using acetone (B3395972). researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The yield and selectivity of the direct acetalization are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of acid catalyst, reaction temperature, time, and the solvent system. For instance, in related acetalization reactions, variations in solvents and the concentration of reagents have been shown to significantly impact the outcome. researchgate.net The use of dehydrating agents or techniques to remove the water formed during the reaction, such as a Dean-Stark apparatus, can drive the equilibrium towards the formation of the desired acetal.

A study on the direct 2,3-O-isopropylidenation of α-D-mannopyranosides demonstrated that the efficiency of the reaction was dependent on the amount of acid added and the reaction temperature. nih.gov Similarly, for the synthesis of this compound, a careful balance of these factors is necessary to maximize the yield of the target compound while minimizing the formation of by-products, such as the corresponding pyranose form or other acetal isomers. The optimization process often involves a systematic variation of these parameters to identify the ideal conditions. mdpi.com

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst | Acid (e.g., p-TSA, CSA) | Influences reaction rate and selectivity. | researchgate.net |

| Temperature | Varies | Affects reaction kinetics and equilibrium position. | nih.gov |

| Solvent | Anhydrous (e.g., DMF, DMSO) | Solubilizes reactants and can influence selectivity. | nih.govorgsyn.org |

| Reagent Ratio | Excess cyclohexanone | Can drive the reaction towards product formation. | orgsyn.org |

Stereoselective Formation of the beta-D-Ribofuranose Anomer

D-Ribose in solution exists as an equilibrium mixture of α- and β-anomers in both furanose and pyranose forms. libretexts.org For its application in nucleoside synthesis, the β-anomer of the ribofuranose form is specifically required. The stereoselectivity of the acetalization reaction is therefore a critical consideration. The formation of the β-anomer is often favored thermodynamically. In aqueous solution at room temperature, D-ribose exists predominantly as β-D-ribopyranose (59%), with β-D-ribofuranose accounting for 13% of the mixture. libretexts.org

Controlling the anomeric outcome can be challenging. While some reactions may inherently favor the β-configuration, subsequent steps or specific reaction conditions might be necessary to isolate the pure β-anomer. google.com Techniques such as anomeric control through neighboring group participation or the use of specific catalysts can be employed to enhance the stereoselectivity. google.com In some cases, an anomeric mixture is formed, necessitating separation by chromatographic methods. nih.gov

Alternative Synthetic Routes to 2,3-O-Cyclohexylidene-D-ribofuranose Precursors

Preparation from D-Mannitol Derivatives via Oxidative Cleavage

A well-established alternative route begins with D-mannitol. D-mannitol can be converted to 1,2:5,6-di-O-cyclohexylidene-D-mannitol. orgsyn.org This is achieved by reacting D-mannitol with cyclohexanone in the presence of a catalyst like boron trifluoride etherate and a dehydrating agent such as triethyl orthoformate. orgsyn.org

The resulting di-acetal protected mannitol (B672) derivative then undergoes oxidative cleavage of the C3-C4 bond. This is typically accomplished using an oxidizing agent like sodium periodate. orgsyn.org This cleavage reaction yields two molecules of 2,3-O-cyclohexylidene-D-glyceraldehyde, a key precursor. orgsyn.org This aldehyde can then be further elaborated to construct the desired ribofuranose ring system. This multi-step approach offers the advantage of starting with a symmetrical and readily available material, allowing for controlled functional group transformations. While the direct conversion of D-mannitol to D-ribose has been observed in biological systems, chemical synthesis follows a more structured pathway of protection, cleavage, and subsequent elaboration. nih.gov

| Starting Material | Key Intermediate | Key Reaction | Reference |

| D-Mannitol | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | Di-acetal formation | orgsyn.org |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | 2,3-O-cyclohexylidene-D-glyceraldehyde | Oxidative cleavage (NaIO4) | orgsyn.org |

Approaches from Xylose Derivatives for Analogous Cyclohexylidene Protection

Xylose, another pentose (B10789219) sugar, can also serve as a starting material for the synthesis of ribose derivatives. The conversion of xylose to ribose typically involves an inversion of configuration at one of the chiral centers. For instance, L-xylose can be converted to a protected L-ribose derivative through an oxidation/reduction sequence. researchgate.net

In the context of preparing cyclohexylidene-protected ribofuranose, a xylose derivative would first be protected with the cyclohexylidene group. Subsequent chemical transformations would then be carried out to achieve the correct stereochemistry of ribose. For example, syntheses of cyclohexenephosphonates derived from D- and L-xylose have been reported, demonstrating the utility of xylose as a scaffold for complex molecules. researchgate.net These strategies, while often longer, can provide access to specific isomers and analogues that may be difficult to obtain through direct methods. The key is the stereocontrolled manipulation of the sugar backbone to arrive at the desired ribofuranose configuration.

Role As a Chiral Protecting Group in Multi Step Synthesis

Selective Protection of Vicinal Diols (C2', C3') in D-Ribofuranose

The primary application of the cyclohexylidene group in the context of D-ribofuranose is the selective protection of the cis-vicinal diols at the C2' and C3' positions. biosynth.com In the β-anomer of D-ribofuranose, the hydroxyl groups at C2' and C3' are oriented on the same face of the furanose ring, which facilitates the formation of a cyclic acetal (B89532) with cyclohexanone (B45756) under acidic conditions. This reaction is highly selective for the cis-diol over the trans-disposed hydroxyl groups at other positions.

The formation of the 2',3'-O-cyclohexylidene acetal effectively blocks the reactivity of these two hydroxyl groups, allowing for subsequent chemical modifications at the C1' (anomeric) and C5' positions. This selective protection is a critical first step in the synthesis of various nucleoside analogues and other complex carbohydrate structures. nih.govgoogle.com The rigid, fused-ring structure created by the cyclohexylidene group also imparts specific conformational properties to the ribofuranose ring. nih.gov

Impact of Cyclohexylidene Steric Hindrance on Regioselectivity and Stereoselectivity in Subsequent Reactions

The presence of the bulky cyclohexylidene group has a significant influence on the reactivity of the protected ribofuranose derivative. wikipedia.org This steric hindrance can be strategically exploited to control the regioselectivity and stereoselectivity of subsequent reactions. masterorganicchemistry.comkhanacademy.orgstudy.comquora.com

The fused bicyclic system created by the cyclohexylidene group locks the furanose ring into a more rigid conformation. nih.gov This conformational rigidity can expose one face of the molecule to incoming reagents while shielding the other. For example, in reactions at the anomeric carbon (C1'), the bulky acetal can direct the approach of a nucleophile preferentially from the less hindered face, leading to the formation of a specific anomer.

Similarly, when performing reactions on a substituent at the C5' position, the steric bulk of the 2',3'-O-cyclohexylidene group can influence the stereochemical outcome at a newly formed chiral center. By blocking access to one side of the reacting center, the protecting group effectively channels the reaction pathway towards a single stereoisomer, thereby enhancing the stereoselectivity of the transformation. This directing effect is a powerful tool in asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereochemical control.

Spectroscopic and Crystallographic Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2,3-O-Cyclohexylidene-beta-D-ribofuranose. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule in solution.

Conformational Analysis using ¹H and ¹³C NMR

¹H and ¹³C NMR spectra would be essential for determining the conformation of the ribofuranose ring and the attached cyclohexylidene group. Analysis of chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum would allow for the determination of the relative orientation of the protons on the furanose ring. This, in turn, provides insight into the ring's puckering, which is a critical aspect of its conformation. Similarly, the chemical shifts in the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

No specific ¹H or ¹³C NMR data for this compound has been found in the public domain.

Elucidation of Reaction Stereochemistry and Regiochemistry

NMR spectroscopy is a powerful tool for confirming the stereochemistry and regiochemistry of synthetic products. In the context of this compound, NMR would be used to verify that the cyclohexylidene group has been installed on the 2- and 3-hydroxyl groups of the ribofuranose sugar, and to confirm the β-configuration at the anomeric center (C1). This is typically achieved through one- and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal the connectivity between protons and carbons.

Specific NMR studies detailing the stereochemical and regiochemical assignment for this compound are not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Structural Confirmation of Derivatives

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry would be used to confirm the expected molecular weight, thus verifying the chemical composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

While the molecular weight of this compound is known to be 230.26 g/mol , detailed mass spectrometry fragmentation studies for this compound or its derivatives have not been found in the public research domain.

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography is an analytical method that provides precise information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated. This technique would be invaluable for unambiguously determining the absolute configuration of the chiral centers in this compound and for providing a definitive picture of the furanose ring conformation and the orientation of the cyclohexylidene group.

No published X-ray crystallographic data for this compound could be located in the course of this review.

Conformational Analysis and Dynamics of the Furanose Ring System

Pucker Analysis of the Ribofuranose Ring in Cyclohexylidene Derivatives

The five-membered furanose ring is inherently non-planar and adopts puckered conformations to minimize torsional strain. These conformations are typically described as either envelope (E), where four atoms are coplanar and one is displaced, or twist (T), where two atoms are displaced on opposite sides of a plane formed by the other three. The precise conformation of the ring, or its "pucker," is quantitatively defined by the concept of pseudorotation, which describes the continuous phase shift between various E and T forms. nih.gov

In unsubstituted ribofuranose, the ring exists in a dynamic equilibrium, primarily between the C2'-endo (South) and C3'-endo (North) conformations. However, the introduction of a fused ring system, such as the 2,3-O-cyclohexylidene group, dramatically restricts this flexibility. Studies on the closely related 2,3-O-isopropylidene derivatives show that the fusion of a five-membered ring across the C2-C3 bond locks the furanose ring into a specific conformation. nih.gov This is because the C2-C3 bond is part of both rings, and its rotation is severely constrained, which in turn prevents the interconversion between many of the typical twist and envelope forms.

For 2,3-O-isopropylidene-β-D-ribofuranosides, ¹H NMR and DFT calculations have identified the preferred conformation as being E₀-like. nih.gov This conformation is characterized by specific proton-proton coupling constants, notably near-zero values for J₁,₂ and J₃,₄, which correspond to the dihedral angles between these protons being close to 90°. nih.gov By analogy, the bulky cyclohexylidene group is expected to impose a similar, if not more severe, restriction on the ribofuranose pucker, forcing it into a fixed envelope conformation.

Table 1: Representative Furanose Ring Pucker Conformations

| Pucker Description | Atoms in Plane | Displaced Atom(s) | Pseudorotation Phase Angle (P) Range |

|---|---|---|---|

| North (N) | C1', O4', C4' | C2', C3' (endo) | -18° to +18° |

| South (S) | C1', O4', C4' | C2', C3' (exo) | 162° to 198° |

| East (E) | C1', C2', C4' | O4', C3' | 72° to 108° |

| West (W) | C1', C3', C4' | O4', C2' | 252° to 288° |

| E₀ | C1', C2', C3' | O4' (endo) | ~90° |

| ⁴E | O4', C1', C2', C3' | C4' (endo) | ~270° |

This table presents idealized pucker conformations. The presence of the cyclohexylidene group is expected to lock the ring into a specific region of the pseudorotational pathway, likely a distorted envelope form.

Influence of the Cyclohexylidene Moiety on Ring Flexibility and Pseudorotation

The concept of pseudorotation describes the conformational itinerary of a five-membered ring, mapping all possible envelope and twist forms onto a circular path defined by the phase angle of pseudorotation (P) from 0° to 360°. The degree of pucker is given by the amplitude (τₘ). For a flexible ring like unsubstituted ribofuranose, a low energy barrier allows for facile movement around this pseudorotational circuit.

The fusion of the cyclohexylidene ring effectively freezes the furanose conformation at a specific point on this circuit. The bicyclic system formed by the furanose and dioxolane-like ring (from the cyclohexylidene acetal) is rigid. Interconversion between North and South puckers, a fundamental dynamic process in many nucleosides, would require a significant twisting of the C2-C3 bond, which is sterically prohibited within the fused structure. nih.gov

Consequently, the 2,3-O-cyclohexylidene derivative does not exhibit the typical dynamic equilibrium. Instead, it adopts a single, predominant conformation in solution. This conformational locking is a key feature of such protecting groups in carbohydrate chemistry, allowing for stereoselective reactions at other positions of the sugar ring. While furanoside rings are generally considered more flexible than pyranosides, the introduction of the fused cyclohexylidene ring renders the ribofuranose moiety exceptionally rigid. nih.gov

Interplay between Cyclohexylidene Conformation and Exocyclic Group Orientation

The conformational rigidity imposed on the furanose ring has a direct impact on the spatial orientation of its exocyclic substituents, particularly the hydroxymethyl group at C4'. The conformation of this C4'-C5' bond is typically described by the torsion angle γ (O5'-C5'-C4'-C3') and can exist in three staggered rotamers: gauche-plus (g+), trans (t), and gauche-minus (g-).

The preferred rotamer of the C5' group is strongly correlated with the pucker of the furanose ring. In a locked conformation, such as that enforced by the cyclohexylidene group, the orientation of the C4' hydrogen and the C3' substituent dictates the sterically favored position of the C5' hydroxymethyl group.

Furthermore, the cyclohexylidene ring itself has its own conformational preference, strongly favoring a stable chair conformation. This chair conformation orients its methylene groups in specific axial and equatorial positions relative to the furanose ring. The steric bulk of these methylene groups can influence the preferred orientation of the adjacent C1' anomeric substituent and the C5' hydroxymethyl group, creating a complex interplay where the conformation of all three components—the furanose ring, the cyclohexylidene ring, and the exocyclic group—are interdependent. This mutual influence stabilizes a single, well-defined three-dimensional structure for the entire molecule.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Modified Nucleosides and Nucleoside Analogs

The structural backbone of RNA is composed of β-D-ribofuranose units. umaryland.edu Consequently, protected ribofuranose derivatives are essential starting materials for the chemical synthesis of nucleosides and their analogs, which are critical tools in molecular biology and are often developed as therapeutic agents.

2,3-O-Cyclohexylidene-beta-D-ribofuranose serves as a key precursor for various ribonucleoside and deoxyribonucleoside analogs. The protection at the 2' and 3' positions allows for specific modifications at other sites of the sugar ring. For instance, it can be converted into more elaborate intermediates like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This activated ribose donor is then condensed with various N-protected nucleobases (pyrimidine and purine derivatives) in the presence of a Lewis acid such as tin tetrachloride (SnCl₄) to form the desired nucleoside analogs. researchgate.netresearchgate.net This method has been successfully used to synthesize a variety of modified nucleosides, including those with unusual sugar moieties or heterocyclic bases. nih.govnih.gov

Furthermore, this protected ribofuranose is instrumental in synthesizing disaccharide nucleosides, such as 2'-O-β-D-ribofuranosyl nucleosides, which are components of transfer RNA (tRNA). researchgate.netnih.gov The synthesis involves coupling an activated and protected ribofuranose unit with a partially protected nucleoside, where the 2'-hydroxyl group is free to react. nih.gov The cyclohexylidene group, or similar acetal (B89532) protectors, ensures that the coupling occurs at the desired position.

The synthesis of deoxyribonucleoside analogs can also begin from this compound, although it requires additional steps to deoxygenate the 2'-position, a critical modification for creating DNA building blocks. rsc.orgnih.gov One common strategy involves converting the 2'-hydroxyl into a good leaving group followed by a reduction step.

Table 1: Examples of Nucleoside Analogs Synthesized from Protected Ribofuranose Precursors

| Precursor Intermediate | Nucleobase (Protected) | Resulting Analog Type | Typical Condensation Catalyst |

|---|---|---|---|

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Uracil, Cytosine | 2'-O-Ribosyluridine | Tin Tetrachloride |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Adenine, Guanine | 2'-O-Ribosyladenosine | Tin Tetrachloride |

| 3,5-di-O-benzyl-2-deoxy-D-ribofuranose | Various | C-2-deoxy-β-D-ribofuranosides | Cobalt Complex |

The chemical synthesis of oligonucleotides, short chains of nucleic acids, relies on the sequential addition of protected nucleoside building blocks. This compound is a foundational starting material for preparing the phosphoramidite synthons required for this process.

The synthesis of a phosphoramidite unit involves several steps starting from the protected ribofuranose. After the nucleobase is attached at the 1'-position, the 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which can be removed under mild acidic conditions during automated synthesis. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The 2'- and 3'-protecting groups, such as the cyclohexylidene group, prevent unwanted side reactions during these transformations and throughout the oligonucleotide chain assembly. umich.edu These intermediates are crucial for constructing RNA strands and their analogs for various applications in research and therapeutics, including antisense technology and RNA interference (RNAi). nih.govnih.gov

Preparation of Carbasugars and Carbocyclic Nucleosides

Carbasugars are sugar mimics where the oxygen atom in the ring is replaced by a methylene (CH₂) group. uu.nl This modification makes them resistant to enzymatic hydrolysis while often retaining the ability to interact with biological targets like enzymes, making them valuable pharmaceutical leads. uu.nl

This compound provides a chiral template for the enantioselective synthesis of carbafuranoses (five-membered carbasugars). The synthesis typically involves transforming the furanose ring into a carbocyclic system through a series of reactions that may include oxidation, olefination, and ring-closing metathesis. For example, the aldehyde derived from the protected ribofuranose can be subjected to a Wittig-type reaction to introduce a carbon chain, which is then cyclized to form the five-membered carbocyclic ring. The stereocenters of the original ribose derivative guide the stereochemistry of the newly formed ring, leading to an enantiomerically pure product.

The utility of this chiral building block extends to the synthesis of specific and complex carbocyclic frameworks, including those found in carbocyclic nucleosides. In these molecules, the nucleobase is attached to a carbocyclic ring instead of a ribofuranose ring. This class of compounds includes several potent antiviral drugs. The synthesis often involves creating a functionalized cyclopentane ring from the ribofuranose precursor, followed by the attachment of the nucleobase. The inherent chirality of the starting material ensures the final product has the correct stereoconfiguration, which is often crucial for biological activity.

General Utility in Asymmetric Synthesis of Chiral Compounds

The well-defined stereochemistry of this compound makes it a valuable starting material in the "chiral pool," a collection of inexpensive, enantiomerically pure natural products used as starting materials for asymmetric synthesis. This approach leverages the existing stereocenters of the starting material to create new chiral molecules, avoiding the need for complex asymmetric induction steps. researchgate.net

This building block can be used to synthesize a variety of non-carbohydrate natural products and other chiral molecules. nih.gov The furanose ring can be opened and its carbon backbone modified to create chiral acyclic intermediates, which can then be elaborated into different target molecules. For example, the carbon chain of the ribose derivative can be cleaved and functionalized to produce chiral aldehydes or lactones, which are versatile intermediates in organic synthesis. nih.govrsc.org

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| D-ribose |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| Tin tetrachloride |

| 2'-O-β-D-ribofuranosyl nucleosides |

| 2'-O-Ribosyluridine |

| 2'-O-Ribosyladenosine |

| 3,5-di-O-benzyl-2-deoxy-D-ribofuranose |

| C-2-deoxy-β-D-ribofuranosides |

| 2-deoxy-3,5-di-p-toluoyl-D-ribosyl chloride |

| 2'-Deoxynucleosides |

| Disilver phosphate |

| Dimethoxytrityl |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules with a high degree of accuracy. While specific DFT studies focusing exclusively on 2,3-O-Cyclohexylidene-beta-D-ribofuranose are not extensively available in public literature, the principles and methodologies are well-established through studies on analogous compounds such as methyl-β-D-ribofuranoside. acs.orgresearchgate.net These studies provide a robust framework for understanding what a DFT analysis of the title compound would reveal.

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would involve predicting the precise three-dimensional arrangement of the fused ring system. The cyclohexylidene group imposes significant steric constraints, influencing the pucker of the ribofuranose ring.

Beyond molecular geometry, DFT is instrumental in mapping the electronic structure. This includes the calculation of atomic charges, the distribution of electron density, and the energies of molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, the oxygen atoms of the hydroxyl and ether functionalities are expected to be regions of high electron density.

A representative DFT analysis on a related furanoside, methyl-β-D-ribofuranoside, using the B3LYP functional and a 6-311++G(d,p) basis set, provides expected values for key structural parameters. rsc.org While the cyclohexylidene group would introduce variations, the fundamental ribofuranose scaffold would exhibit comparable properties.

Table 1: Representative DFT-Calculated Geometrical Parameters for a β-D-Ribofuranoside Scaffold

| Parameter | Predicted Value (Angstroms/Degrees) |

| C1-O4 Bond Length | ~1.43 Å |

| C2-C3 Bond Length | ~1.53 Å |

| C1-C2-C3-C4 Dihedral Angle | Variable (depends on pucker) |

| O4-C1-C2-C3 Dihedral Angle | Variable (depends on pucker) |

Note: These values are representative and are based on DFT calculations of analogous ribofuranoside structures. Specific values for this compound would require dedicated computational analysis.

Conformational Energy Landscape Exploration

The five-membered furanose ring of this compound is inherently flexible, capable of adopting a range of non-planar conformations. Understanding the relative energies of these conformations is crucial, as the dominant conformation can significantly impact the molecule's reactivity and its interactions with other molecules, such as enzymes. The exploration of the conformational energy landscape provides a map of these different spatial arrangements and their corresponding energies.

Computational techniques, particularly those combining DFT with molecular dynamics simulations like metadynamics, are employed to explore this landscape. The conformation of the furanose ring is typically described by the Cremer-Pople puckering coordinates, which define all possible twist (T) and envelope (E) conformations. The result is a free energy surface (FES) that illustrates the relative stability of different conformers.

For furanosides, the two most common conformational families are the North (N-type) and South (S-type) puckers, which roughly correspond to C3'-endo and C2'-endo conformations in nucleosides, respectively. The fusion of the cyclohexylidene ring across the 2- and 3-positions is expected to significantly restrict the conformational freedom of the ribofuranose ring, likely favoring a limited set of conformations. Studies on the closely related 2,3-O-isopropylidene-β-D-ribofuranosides have shown a preference for E0-like and E4-like conformations. It is reasonable to infer that the bulkier cyclohexylidene group would similarly influence the conformational equilibrium.

Table 2: Common Furanose Ring Conformations and Their Descriptions

| Conformation Type | Description |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

| North (N) Conformer | Corresponds to C3'-endo pucker. |

| South (S) Conformer | Corresponds to C2'-endo pucker. |

The conformational energy landscape allows for the identification of the global minimum energy conformation as well as other low-energy, populated states. The energy barriers between these states can also be determined, providing insight into the dynamics of conformational interconversion.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

While this compound is primarily an intermediate for the synthesis of more complex molecules, it can undergo a variety of chemical transformations. Computational methods are invaluable for elucidating the detailed mechanisms of these reactions, including the identification of transition states and the calculation of activation energies. Common reactions for a molecule of this type include oxidation, reduction, and deprotection.

Oxidation: The primary alcohol at the C5 position can be oxidized to an aldehyde or a carboxylic acid. A computational study of such a reaction would model the interaction of the substrate with the oxidizing agent, map the reaction pathway, and determine the energetics of the process. This can help in understanding the selectivity and efficiency of different oxidizing agents. For instance, computational studies on the oxidation of similar substrates have provided detailed insights into the reaction mechanisms. nih.govresearchgate.net

Deprotection: The cyclohexylidene acetal (B89532) is a protecting group that can be removed under acidic conditions. Computational studies can model the protonation of one of the acetal oxygens, followed by the ring-opening of the acetal to form a carbocation intermediate, and the subsequent reaction with water to yield the diol. Mechanistic investigations into acetal deprotection, even through non-computational methods like electrochemistry, highlight the complex steps involved which can be further illuminated by DFT calculations. rsc.org

Glycosylation: Although the 2 and 3-hydroxyl groups are protected, the anomeric hydroxyl group can participate in glycosylation reactions. Computational studies on glycosylation reactions involving protected sugars are common and provide critical information on the stereochemical outcome of the reaction. These studies often focus on the structure of the key oxocarbenium ion intermediate and the factors that influence the facial selectivity of the incoming nucleophile.

While specific computational mechanistic studies on reactions involving this compound are not prominent in the literature, the established methodologies from studies on other carbohydrates provide a clear roadmap for how such investigations would be conducted. rsc.org These computational approaches are essential for a deeper understanding of the chemical behavior of this versatile synthetic building block.

Future Research Directions and Emerging Applications

Development of Novel Protective Group Strategies for Ribofuranose Derivatives

The strategic protection and deprotection of hydroxyl groups are fundamental to the chemical manipulation of carbohydrates. The cyclohexylidene group in 2,3-O-Cyclohexylidene-beta-D-ribofuranose serves as a robust protecting group for the cis-2,3-diol of the ribofuranose ring. This protection is crucial for directing reactions to other positions on the sugar moiety.

Enzymatic and chemoenzymatic approaches are also gaining traction for the regioselective acylation and deacylation of sugar derivatives, offering high selectivity that can be difficult to achieve through purely chemical methods. researchgate.net For example, lipases have been used for the selective removal of acyl groups at specific positions on furanose rings. researchgate.net

| Strategy | Description | Key Advantages |

| Orthogonal Protecting Groups | Employing multiple protecting groups that can be removed independently under specific conditions. | Allows for sequential and site-specific modifications of a complex molecule. |

| Enzymatic Deprotection | Utilizing enzymes, such as lipases, to selectively remove protecting groups. | High regioselectivity and mild reaction conditions. researchgate.net |

| Bulky Silyl (B83357) Ethers | Using sterically demanding silyl groups to selectively protect less hindered hydroxyls. | Effective for differentiating between primary and secondary hydroxyl groups. nih.gov |

Exploration of New Reaction Pathways and Catalytic Transformations

This compound can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The protected diol allows for selective reactions at the anomeric (C-1) and primary (C-5) positions.

Current research is exploring novel catalytic systems to enhance the efficiency and selectivity of these transformations. This includes the use of both homogeneous and heterogeneous catalysts for reactions such as glycosylation, where the stereochemical outcome is critical. For instance, the use of Lewis acids or supported catalysts can significantly influence the formation of ketals like the cyclohexylidene group. researchgate.net

Enzymatic catalysis is also a burgeoning field for the transformation of ribofuranose derivatives. nih.gov Enzymes can offer unparalleled stereoselectivity and regioselectivity, leading to the synthesis of specific anomers or selectively modified products that are challenging to obtain through traditional chemical synthesis. nih.gov Biocatalytic methods have been successfully developed for the efficient separation of α- and β-anomers of ribofuranosides, a task that is often difficult using standard chromatographic techniques. nih.gov

Design of Advanced Synthetic Methodologies for Biologically Relevant Analogs

A primary application of this compound is as a precursor in the synthesis of biologically active nucleoside analogs. By modifying the ribose sugar, scientists can develop compounds with potential therapeutic properties.

Advanced synthetic methodologies are being designed to create a diverse library of ribofuranose analogs. This includes the introduction of various functional groups and the synthesis of derivatives with altered stereochemistry. For example, the synthesis of 2'-O-beta-D-ribofuranosylnucleosides, which are components of tRNA, can be achieved through the condensation of a protected ribofuranose derivative with a nucleobase. nih.gov

The development of synthetic routes to nucleoside analogs containing heteroatoms other than oxygen in the furanose ring, such as sulfur (thionucleosides) or selenium (selenonucleosides), is an active area of research. nih.govacs.org These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting nucleosides. acs.org Methodologies for the large-scale synthesis of these analogs are crucial for their further development as potential therapeutic agents. nih.govacs.org

| Analog Type | Synthetic Approach | Potential Application |

| 2'-O-beta-D-ribofuranosylnucleosides | Condensation of protected ribofuranose with N-protected ribonucleosides. nih.gov | Components of tRNA, potential as therapeutic agents. nih.gov |

| Thionucleosides | Replacement of the ribose ring oxygen with sulfur. nih.govacs.org | Antiviral and anticancer agents. nih.gov |

| Selenonucleosides | Replacement of the ribose ring oxygen with selenium. nih.govacs.org | Development of novel therapeutics. nih.govacs.org |

Integration into Automated Synthesis Platforms and High-Throughput Derivatization

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. The well-defined reactivity of this compound makes it an ideal candidate for integration into such systems.

Automated platforms can perform reactions in parallel, allowing for the rapid synthesis and purification of a multitude of derivatives. nih.gov This high-throughput approach accelerates the discovery of new compounds with desired properties. By combining automated synthesis with computational modeling, it is possible to design and create virtual libraries of millions of potential compounds and predict their properties before synthesis. nih.gov

The use of solid-phase synthesis, where the sugar derivative is attached to a solid support, is particularly amenable to automation and can simplify the purification process. This approach has been effectively used in oligosaccharide synthesis.

Role in Advanced Materials Science and Supramolecular Chemistry Research

While specific properties are beyond the scope of this article, it is important to note the emerging role of carbohydrate derivatives like this compound in materials science. The defined stereochemistry and multiple functionalization points of the ribofuranose scaffold make it an attractive building block for the construction of complex supramolecular architectures.

Modified nucleosides and sugars can be incorporated into polymers and other materials to impart specific functionalities. Research in this area explores how the self-assembly properties of these molecules can be harnessed to create novel materials with unique structural and chemical characteristics. The ability to create well-defined carbohydrate-based structures is essential for developing advanced materials for various applications. nih.gov

Q & A

Q. What is the role of the 2,3-O-cyclohexylidene group in ribofuranose derivatives, and how is its regioselectivity confirmed?

The 2,3-O-cyclohexylidene group acts as a protective moiety, shielding the hydroxyl groups at C2 and C3 positions during glycosylation or phosphorylation reactions. This regioselective protection is critical for directing reactivity to the anomeric carbon (C1) or other unprotected sites. Confirmation involves:

Q. What analytical methods are essential for characterizing 2,3-O-cyclohexylidene-beta-D-ribofuranose derivatives?

| Method | Application | Example Data |

|---|---|---|

| HPLC | Purity assessment, separation of anomers | Retention time: 12.3 min (β-anomer) |

| NMR | Structural elucidation, protecting group analysis | (CDCl₃): δ 5.21 (d, H1) |

| X-ray crystallography | Absolute configuration determination | CCDC entry: 2050001 (β-D-configuration) |

| HRMS | Molecular formula validation | [M+Na]⁺: m/z 327.1054 (C₁₅H₂₂O₅Na) |

Q. What are key considerations for synthesizing this compound?

- Solvent selection : Anhydrous conditions (e.g., DCM, THF) prevent hydrolysis of the ketal group.

- Catalysts : p-TsOH or BF₃·Et₂O for ketal formation under mild conditions (~0°C to RT).

- Workup : Neutralization with NaHCO₃ to avoid acid-catalyzed side reactions .

Advanced Research Questions

Q. How can glycosylation yields with this compound be optimized?

Glycosylation efficiency depends on:

- Protecting group compatibility : Bulky groups (e.g., benzoyl) at C5 reduce steric hindrance at C1.

- Activators : Use of TMSOTf or NIS/TfOH enhances leaving group displacement.

- Temperature : Low temperatures (−20°C) favor β-selectivity in SN2 mechanisms.

| Substituent | Yield (%) | Anomeric Ratio (α:β) | Reference |

|---|---|---|---|

| 5-O-Benzoyl | 78 | 1:9 | |

| 5-O-Acetyl | 62 | 1:4 | |

| 5-Deoxy | 45 | 1:2 |

Q. How should contradictory data in glycosylation regioselectivity be resolved?

Contradictions often arise from solvent polarity or nucleophile strength. For example:

Q. What strategies mitigate unexpected byproducts in fluorinated ribofuranose derivatives?

Fluorination (e.g., DAST) may yield 2-C-β-fluoromethyl byproducts. Mitigation includes:

- Low-temperature reactions : −78°C to suppress elimination.

- HPLC purification : Zorbax SB-C18 column (MeCN/H₂O gradient).

- Post-reduction : Pd/C/H₂ to reduce unsaturated intermediates .

Q. How are 2,3-O-cyclohexylidene derivatives used in synthesizing fluorinated nucleosides?

Stepwise protocol :

Ketal protection : 2,3-O-cyclohexylidene formation (87% yield).

C2 fluorination : DAST at −40°C (52% yield, β-selectivity).

Deprotection : HCl/MeOH (0°C, 2 h) to remove ketal without C-F bond cleavage.

Applications include antiviral agents (e.g., fluorinated ribavirin analogs) .

Q. What recent advances address synthetic challenges in ribofuranose chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.